What are the basic properties of 5-(Chloromethyl)-2-hydroxybenzaldehyde?
What are the basic properties of 5-(Chloromethyl)-2-hydroxybenzaldehyde?
An In-depth Technical Guide to 5-(Chloromethyl)-2-hydroxybenzaldehyde: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-(Chloromethyl)-2-hydroxybenzaldehyde (CAS No. 23731-06-8), a versatile bifunctional reagent critical in synthetic chemistry. It is designed for researchers, medicinal chemists, and process development scientists who require a deep understanding of this compound's properties and applications. We will delve into its core physicochemical characteristics, established synthetic routes, reactivity, and pivotal role as a building block for advanced molecular architectures, particularly in the realm of heterocyclic and medicinal chemistry.
Core Chemical and Physical Properties
5-(Chloromethyl)-2-hydroxybenzaldehyde, also known as 5-(chloromethyl)salicylaldehyde, is a substituted salicylaldehyde that possesses two key reactive sites: an aldehyde group and a benzylic chloride.[1][2] This unique combination allows for orthogonal chemical transformations, making it a valuable intermediate. The phenolic hydroxyl group influences the reactivity of both the aromatic ring and the aldehyde, while the chloromethyl group serves as a potent electrophile for nucleophilic substitution reactions.[3][4]
The fundamental properties of this compound are summarized below for quick reference. These values are compiled from various authoritative sources and provide the foundational data required for experimental design.
| Property | Value | Source(s) |
| CAS Number | 23731-06-8 | [1][5][6] |
| Molecular Formula | C₈H₇ClO₂ | [5][6][7] |
| Molecular Weight | 170.59 g/mol | [1][7] |
| IUPAC Name | 5-(chloromethyl)-2-hydroxybenzaldehyde | [7][8] |
| Synonyms | 5-(Chloromethyl)salicylaldehyde, 3-Formyl-4-hydroxybenzyl chloride | [2][6][8] |
| Melting Point | 84-85 °C | [9][10] |
| Boiling Point | 281.4 °C at 760 mmHg (Predicted) | [8][10] |
| Density | 1.34 g/cm³ | [8][10] |
| pKa | 7.93 ± 0.31 (Predicted) | [5][10] |
| Appearance | Solid | [2] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [10] |
| Storage | Inert atmosphere, room temperature | [10] |
Synthesis and Mechanistic Considerations
The primary industrial and laboratory synthesis of 5-(chloromethyl)-2-hydroxybenzaldehyde is achieved through the electrophilic aromatic substitution (chloromethylation) of salicylaldehyde.[3][11] This reaction, a variant of the Blanc reaction, typically involves reacting salicylaldehyde with formaldehyde in the presence of concentrated hydrochloric acid.
Caption: Synthesis of 5-(Chloromethyl)-2-hydroxybenzaldehyde via chloromethylation.
Expert Insight: Overcoming Synthesis Challenges
A significant challenge in this synthesis is the tendency of the solid product to agglomerate with unreacted salicylaldehyde, which is a liquid dispersed in the acidic medium.[11] This agglomeration traps the starting material, leading to incomplete reactions and yields often hovering around 70%. Furthermore, the resulting product is often viscous and difficult to filter, wash, and dry.[11]
To circumvent these issues, a patented method introduces a quaternary ammonium salt as a phase-transfer catalyst.[11] This catalyst prevents the product from clumping, resulting in a fine, dry powder that is easily filtered and handled. This modification significantly improves the conversion rate of salicylaldehyde and the overall product yield, making the process more efficient and scalable for industrial production.[11]
Spectroscopic Profile
Characterization of 5-(chloromethyl)-2-hydroxybenzaldehyde relies on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (CDCl₃, 400 MHz), δ (ppm): 11.07 (s, 1H, -OH), 9.90 (s, 1H, -CHO), 7.59 (d, J=2.0 Hz, 1H, Ar-H), 7.56 (dd, J=2.4 and 8.4 Hz, 1H, Ar-H), 7.00 (d, J=8.8 Hz, 1H, Ar-H), 4.59 (s, 2H, -CH₂Cl).[9] The downfield shifts for the hydroxyl and aldehyde protons are characteristic of intramolecular hydrogen bonding.
-
¹³C NMR (CDCl₃, 100 MHz), δ (ppm): 196.3 (-CHO), 151.7, 137.4, 133.8, 129.4, 120.5, 118.5 (Ar-C), 45.4 (-CH₂Cl).[4][9]
-
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic peaks for the hydroxyl (O-H stretch), aldehyde (C=O stretch), and C-Cl bond vibrations.[6]
-
Mass Spectrometry (Electron Ionization): The mass spectrum shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[7][12]
Chemical Reactivity and Synthetic Applications
The utility of 5-(chloromethyl)-2-hydroxybenzaldehyde stems from its benzylic chloride moiety, which is highly susceptible to nucleophilic substitution. This allows for the facile introduction of a wide array of functional groups at the 5-position of the salicylaldehyde core.
Caption: Versatility in nucleophilic substitution reactions.
This reactivity is extensively used to prepare a library of substituted salicylaldehydes, which are not readily accessible through direct formylation of substituted phenols.[3][4] These derivatives are crucial precursors for:
-
Heterocyclic Synthesis: The resulting aldehydes can be used in condensation reactions to form heterocycles like benzofurans and coumarins.[3][4]
-
Ligand Development: They are key starting materials for synthesizing Salen-type ligands, which are important in coordination chemistry and catalysis.[11]
-
Medicinal Chemistry: The diverse functional groups that can be introduced provide a scaffold for developing new therapeutic agents. It is a useful reagent for synthesizing bis-heterocyclic derivatives and benzo-fused macrocycles with potential biological activity.[10][13]
Representative Experimental Protocol: Synthesis of 2-hydroxy-5-(methoxymethyl)benzaldehyde
This protocol, adapted from established literature, illustrates a typical nucleophilic substitution reaction.[3] The causality for each step is explained to provide a deeper understanding of the process.
Caption: Workflow for a typical nucleophilic substitution.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and condenser, dissolve 5-(chloromethyl)-2-hydroxybenzaldehyde (e.g., 4 mmol) in methanol (10 mL).
-
Rationale: Methanol serves as both the solvent and the nucleophile.
-
-
Base Addition: Add finely ground sodium bicarbonate (NaHCO₃) (e.g., 4 mmol) to the solution.
-
Rationale: NaHCO₃ is a mild, inexpensive base that neutralizes the hydrochloric acid generated during the substitution, preventing potential side reactions and driving the equilibrium towards the product.
-
-
Heating and Reaction: Heat the mixture in an oil bath at 50°C and stir for approximately 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Rationale: Moderate heating provides the necessary activation energy for the nucleophilic substitution to proceed at a reasonable rate without causing decomposition.
-
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the suspension to remove the inorganic solids (NaHCO₃ and NaCl).
-
Rationale: This is a critical purification step to separate the product from the reaction byproducts.
-
-
Solvent Removal: Remove the methanol from the filtrate under reduced pressure using a rotary evaporator.
-
Rationale: This isolates the crude product.
-
-
Final Purification: The resulting residue can be further purified by column chromatography or recrystallization to yield the pure 2-hydroxy-5-(methoxymethyl)benzaldehyde. The final product should be characterized by NMR and MS to confirm its identity and purity.[3]
Safety, Handling, and Storage
5-(Chloromethyl)-2-hydroxybenzaldehyde is classified as a hazardous substance and must be handled with appropriate precautions.
-
GHS Hazard Statements: It is harmful if swallowed (H302), may cause skin irritation (H315), and can cause serious eye damage (H318).[7] Some suppliers also indicate it is harmful if inhaled or in contact with skin.[7]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear protective gloves, safety goggles or a face shield, and a lab coat.[14][15]
-
Handling: Avoid creating dust. Use personal protective equipment to prevent contact with skin and eyes.[14][15] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area. It should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[10]
-
Incompatibilities: Avoid strong oxidizing agents and strong bases.[14]
This technical guide provides a foundational understanding of 5-(chloromethyl)-2-hydroxybenzaldehyde, equipping researchers with the core knowledge needed for its safe and effective use in the laboratory.
References
-
NIST. (n.d.). Benzaldehyde, 5-(chloromethyl)-2-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). Benzaldehyde, 5-(chloromethyl)-2-hydroxy-: Mass spectrum (electron ionization). NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). 5-(Chloromethyl)-2-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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Roman, G. (2023). SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2- HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. Chemistry & Chemical Technology, 17(3), 532-541. Retrieved from [Link]
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D-D Chem. (n.d.). Chemical Properties of Benzaldehyde, 5-(chloromethyl)-2-hydroxy- (CAS 23731-06-8). Retrieved from [Link]
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Roman, G. (2023). Salicylaldehydes Derived from 5-Chloromethyl-2-hydroxybenzaldehyde – Synthesis and Reactions. ResearchGate. Retrieved from [Link]
- Google Patents. (2011). CN102180779A - Preparation method of 5-chloromethyl salicylaldehyde.
-
Roman, G. (2023). SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2- HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. Chemistry & Chemical Technology. Retrieved from [Link]
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LookChem. (n.d.). Cas 23731-06-8, 5-(CHLOROMETHYL)-2-HYDROXYBENZALDEHYDE. Retrieved from [Link]
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PubChemLite. (n.d.). 5-(chloromethyl)-2-hydroxybenzaldehyde (C8H7ClO2). Retrieved from [Link]
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Angene Chemical. (2021). Safety Data Sheet. Retrieved from [Link]
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